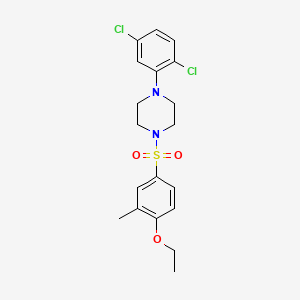

![molecular formula C14H16N2OS B2794517 N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide CAS No. 922879-65-0](/img/structure/B2794517.png)

N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

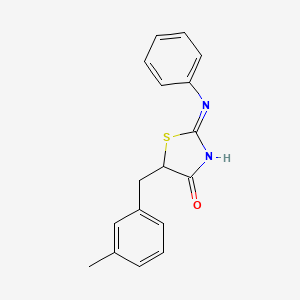

“N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C14H16N2OS and a molecular weight of 260.36. It is related to the thiazole class of compounds, which have been found to exhibit diverse biological activities .

Molecular Structure Analysis

The thiazole ring, a key component of this compound, is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

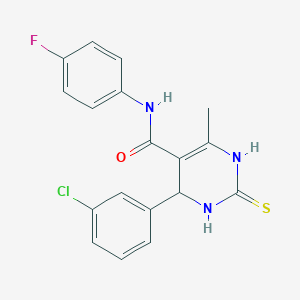

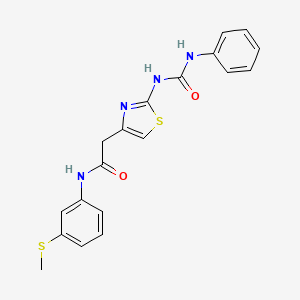

Antibacterial and Antimicrobial Activities

- Novel analogs have been synthesized and evaluated for promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating potential as antibacterial agents. These compounds were assessed for cytotoxic activity, exhibiting antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

- A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).

- Synthesis under ultrasound irradiation of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides showed reductions in reaction times with higher yields and displayed promising antimicrobial activities (Rezki, 2016).

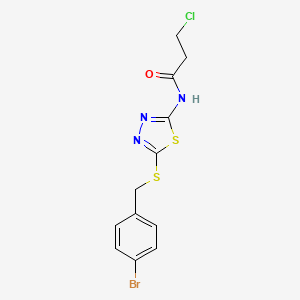

Green Chemistry Applications

- The reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water showcased a "green" synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, aligning with the principles of green chemistry and yielding nearly quantitative results (Horishny & Matiychuk, 2020).

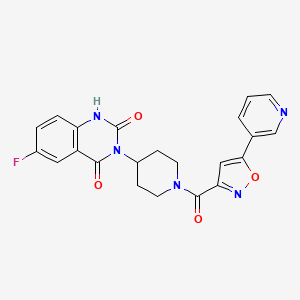

Synthesis and Characterization

- Microwave-assisted synthesis has been utilized for creating novel compounds with potential anticancer activity. This method proved to be a cleaner, more efficient, and faster synthesis approach for N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide derivatives (Saeed, 2009).

- Experimental studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl solution highlighted the potential of these compounds to offer stability and higher inhibition efficiencies, demonstrating the utility of benzothiazole derivatives in corrosion prevention (Hu et al., 2016).

Direcciones Futuras

The future research directions for “N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery. Additionally, the development of new synthetic methods for these compounds could also be a promising area of research .

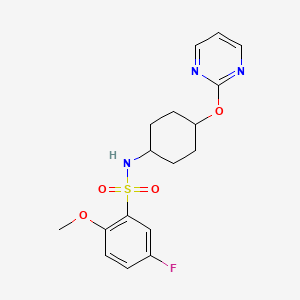

Mecanismo De Acción

Target of Action

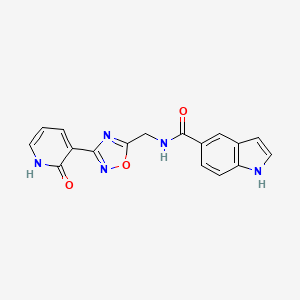

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the functioning of the DprE1 enzyme, thereby disrupting the cell wall biosynthesis of the bacteria .

Biochemical Pathways

Benzothiazole derivatives affect the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This disruption in the cell wall biosynthesis leads to the death of the bacteria, thereby exhibiting anti-tubercular activity .

Result of Action

Based on the known effects of benzothiazole derivatives, it can be inferred that the compound might exhibit anti-tubercular activity by causing the death of mycobacterium tuberculosis .

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives, such as N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Molecular Mechanism

Benzothiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-13-12(8-11)15-9-18-13/h6-10H,1-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZXLRXFMCTRJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2794437.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2794441.png)

![(2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2794447.png)

![3-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2794449.png)

![N-(3-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2794452.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2794457.png)